4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

IDO1 Inhibition Immuno-Oncology Tryptophan Metabolism

Procure 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole (CAS: 2734778-45-9) for targeted IDO1 (50x potency) and TRH-R2 (50.8x selectivity) studies. The 4-bromo, 1-methyl, and 5-trifluoromethyl substitution pattern provides a unique synthetic handle for palladium-catalyzed diversification, enabling rapid SAR exploration of kinase inhibitors and TRPM3 antagonists. Strict SAR necessitates this specific topology; non-transferable to 4-chloro/5-fluoro analogs.

Molecular Formula C9H6BrF3N2
Molecular Weight 279.06 g/mol
Cat. No. B13844154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole
Molecular FormulaC9H6BrF3N2
Molecular Weight279.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=C(C=C2)C(F)(F)F)Br
InChIInChI=1S/C9H6BrF3N2/c1-15-7-3-2-6(9(11,12)13)8(10)5(7)4-14-15/h2-4H,1H3
InChIKeyBZPXDADURQKRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole: A Specialized Halogenated Indazole Scaffold for Targeted Chemical Biology and Medicinal Chemistry


4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole (CAS: 2734778-45-9, Molecular Formula: C9H6BrF3N2, Molecular Weight: 279.06) is a poly-substituted indazole derivative featuring a bromine atom at the 4-position, a methyl group at the 1-position, and a trifluoromethyl group at the 5-position. This specific substitution pattern confers distinct physicochemical properties, including increased lipophilicity and metabolic stability, which are critical for modulating biological target engagement . The compound serves as a versatile synthetic intermediate and a core scaffold in the development of kinase inhibitors, TRP channel modulators, and other bioactive molecules, making it a valuable asset in early-stage drug discovery and chemical probe development.

Why 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole Cannot Be Replaced by Generic Indazole Analogs in Rigorous Research Settings


Generic indazole scaffolds cannot be simply interchanged for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole due to the profound impact of its specific 1-methyl, 4-bromo, and 5-trifluoromethyl substitution pattern on both chemical reactivity and biological activity. The bromine atom at the 4-position provides a unique synthetic handle for selective cross-coupling reactions, enabling modular diversification inaccessible to other analogs [1]. Furthermore, the precise arrangement of electron-withdrawing (-CF3) and electron-donating (-CH3) groups, combined with a halogen (Br), creates a distinct electronic and steric environment that dictates its interaction profile with specific enzymes and receptors, such as kinases and ion channels [2]. This strict structure-activity relationship (SAR) renders the compound's biological profile non-transferable to analogs with altered substitution patterns (e.g., 4-chloro or 5-fluoro variants), thereby necessitating its targeted procurement for studies where this precise molecular topology is required.

Quantitative Evidence Guide: Direct Performance Comparisons of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole vs. Key Analogs


Potency Advantage: IDO1 Inhibition Potency of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole Relative to Other Halogenated Indazoles

In direct enzymatic and cellular assays, 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole demonstrates a significant potency advantage as an IDO1 inhibitor when compared to a closely related 4,6-substituted indazole analog. The target compound achieves an EC50 of 27 nM in a cellular assay, while comparator 'Compound 35' (a 4,6-substituted-1H-indazole) exhibits an IC50 of 1,370 nM in the same HeLa cell line [1]. This represents a >50-fold increase in potency for the 4-bromo-5-trifluoromethyl substituted scaffold over the 4,6-substituted alternative, highlighting a critical structure-activity relationship (SAR) divergence.

IDO1 Inhibition Immuno-Oncology Tryptophan Metabolism

Target Engagement Specificity: 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole Exhibits Biased Agonism at TRH-R1 Over TRH-R2

Functional profiling of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole reveals a distinct biased agonism profile at the thyrotropin-releasing hormone receptor (TRH-R). The compound displays an EC50 of 2.54 μM at mouse TRH-R1, while showing a markedly more potent EC50 of 50 nM at mouse TRH-R2, representing a 50.8-fold selectivity for the R2 subtype [1]. This level of subtype selectivity is a quantifiable differentiator and is not a universal feature among indazole-based TRH modulators, where comparable data for closely related analogs (e.g., 4-substituted variants) is often lacking or demonstrates a different selectivity profile.

TRH Receptor Agonism CNS Research Calcium Flux Assays

Synthetic Utility: The 4-Bromo Substituent Enables Regioselective Cross-Coupling Chemistry

The presence of a bromine atom at the 4-position of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole provides a unique, regioselective handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. This allows for the modular installation of diverse aryl, heteroaryl, or alkenyl groups at this specific site, a capability not shared by 4-unsubstituted or 4-fluoro analogs under the same mild conditions. While quantitative yield comparisons are condition-dependent, the strategic value of the 4-bromo group as a latent synthetic vector is a key differentiator for procurement, enabling the rapid generation of structurally diverse compound libraries for SAR exploration [2]. This stands in contrast to 4-chloro analogs, which are generally less reactive in oxidative addition steps of common cross-coupling cycles.

Cross-Coupling Chemistry Organic Synthesis Scaffold Diversification

Receptor Binding Profile: 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole Shows a Unique TRP Channel Inhibition Fingerprint

Although the specific TRPA1 IC50 for the target compound is not currently in public domain datasets, its core indazole scaffold with a 5-trifluoromethyl group is a key pharmacophore for TRPA1 antagonism [1]. The activity profile of related indazole-based TRPA1 antagonists shows high sensitivity to substitution. For instance, a structurally distinct indazole analog (BDBM50254386) demonstrates potent TRPA1 inhibition with an IC50 of 128 nM [2]. By contrast, the target compound's 4-bromo substitution pattern is expected to alter its binding kinetics and selectivity, making it a valuable tool for probing SAR around the indazole core. Furthermore, its utility as a TRPM3 modulator is explicitly claimed in patent literature, establishing a direct, verifiable link between this specific compound class and a defined therapeutic target [3].

TRPA1 Antagonism Ion Channel Pain Research

Key Application Scenarios for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole Based on Empirical Evidence


IDO1-Focused Immuno-Oncology and Tryptophan Metabolism Studies

Based on its proven >50-fold enhanced potency over a 4,6-substituted indazole in cellular IDO1 inhibition assays [1], 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is optimally suited for preclinical research programs investigating the role of IDO1 in cancer immunotherapy and tryptophan catabolism. The compound's high potency allows for more nuanced dose-response studies and may provide a wider therapeutic index, reducing potential off-target effects associated with weaker, less selective inhibitors. Its use as a chemical probe can help elucidate IDO1-dependent mechanisms with greater confidence and precision.

Probing TRH Receptor Subtype-Selective Signaling in CNS and Neuroendocrine Research

The unique 50.8-fold selectivity of this compound for the TRH-R2 subtype over TRH-R1 [2] makes it an invaluable tool for dissecting the distinct physiological roles of these receptor subtypes. Researchers studying central nervous system (CNS) disorders, metabolic regulation, or neuroendocrine signaling can employ 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole to activate TRH-R2 selectively, thereby generating specific biological responses without the confounding effects of simultaneous TRH-R1 activation. This level of pharmacological precision is not achievable with non-selective TRH analogs.

Scaffold Diversification in Medicinal Chemistry via Regioselective Cross-Coupling

The 4-bromo substituent on this indazole scaffold serves as a strategic synthetic lynchpin for generating diverse compound libraries through palladium-catalyzed cross-coupling reactions [3]. This is particularly valuable for medicinal chemistry teams engaged in SAR studies of kinase inhibitors or ion channel modulators. The compound acts as a versatile, high-value intermediate, allowing for the rapid, modular assembly of analogs to explore the chemical space around the 4-position of the indazole core, a strategy that is significantly more efficient than de novo synthesis of each derivative.

Investigating TRPM3-Mediated Pain and Inflammatory Hypersensitivity

The explicit inclusion of this compound class in a patent for treating TRPM3-mediated disorders [4] provides a strong rationale for its use in preclinical models of pain and inflammation. Research groups focused on developing novel analgesics can employ 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole as a core scaffold for designing and testing new TRPM3 antagonists. The patent-backed target validation reduces the risk associated with early-stage discovery and provides a clear pathway for exploring therapeutic utility in conditions like neuropathic pain and inflammatory hyperalgesia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.